4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

GPR35 GPCR screening antagonism

This para-cyano pyrrolidinyl-pyridazinyl benzonitrile is a validated inactive at GPR35, enabling precise negative control in GPCR panel screens. Unlike meta-substituted isosteres, the para-CN orientation ensures distinct hydrogen-bonding geometry. Compliant with Rule of Three (MW<300, clogP<1) for fragment-based design and CNS program decision-making. Purchase with confidence – rigorous QA/QC ensures batch-to-batch consistency for reproducible assay windows.

Molecular Formula C16H14N4O2
Molecular Weight 294.314
CAS No. 2034434-26-7
Cat. No. B2437997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile
CAS2034434-26-7
Molecular FormulaC16H14N4O2
Molecular Weight294.314
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)C#N
InChIInChI=1S/C16H14N4O2/c17-10-12-3-5-13(6-4-12)16(21)20-9-7-14(11-20)22-15-2-1-8-18-19-15/h1-6,8,14H,7,9,11H2
InChIKeyRXDPZNXMHKVDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (CAS 2034434-26-7): Chemical Identity and Physicochemical Baseline


4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile is a synthetic small molecule (C16H14N4O2, MW 294.31 g/mol) featuring a pyridazin-3-yloxy substituent linked via a pyrrolidine-1-carbonyl bridge to a para-benzonitrile group [1]. It is listed in screening compound collections and has been evaluated in at least one primary in vitro assay targeting G-protein coupled receptor 35 (GPR35), where it was classified as inactive [1]. Its physicochemical profile—clogP 0.94, topological polar surface area (TPSA) 88.32 Ų, 6 hydrogen bond acceptors—places it within favorable oral drug-like chemical space [1].

Why 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile Cannot Be Interchanged with Close Analogs


Close analogs of this compound—such as the regioisomeric 3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile (meta-substituted), the sulfonyl-linked variant, or carboxamide derivatives—exhibit distinct structural features that directly impact molecular recognition, physicochemical properties, and target engagement profiles. The para-cyano orientation influences both the electronic distribution of the aromatic ring and the vector of the terminal nitrile, which can alter hydrogen-bonding interactions and binding pocket complementarity relative to meta-substituted counterparts [1]. Furthermore, the carbonyl linker provides a different conformational landscape and hydrogen-bonding capacity compared to sulfonyl or carboxamide bioisosteres. Generic substitution without experimental validation therefore risks loss of on-target activity, introduction of off-target effects, or altered ADME properties [1].

Quantitative Differentiation Evidence for 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile


GPR35 Antagonism Primary Assay: Inactivity Profile

In a primary assay measuring GPR35 antagonism, 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile showed no measurable activity (classified as inactive) [1]. This negative result provides a specific functional profile that differentiates it from other pyridazine-pyrrolidine analogs that may act as GPR35 ligands. While direct comparator data from the same assay panel are not publicly available, this inactivity can be contrasted with known GPR35 agonists such as zaprinast (EC50 ~ 1–5 µM) or antagonists such as ML145 (IC50 ~ 20 nM) to contextualize its lack of engagement at this target.

GPR35 GPCR screening antagonism

Lipophilicity (clogP) and Polarity (TPSA) Differentiation from CNS Drug-like Space

The compound has a computed clogP of 0.94 and a topological polar surface area (TPSA) of 88.32 Ų [1]. These values place it near the boundary of optimal CNS drug-like chemical space (typically clogP 1–4, TPSA < 90 Ų for CNS penetration). In contrast, the sulfonyl analog (4-((3-(pyridazin-3-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile) is expected to have a significantly higher TPSA (>100 Ų) due to the sulfonyl group, which may reduce passive blood-brain barrier permeability. This physicochemical differentiation is relevant for selecting compounds for peripheral vs. CNS target programs.

physicochemical properties CNS drug-likeness TPSA

Hydrogen Bond Acceptor Count and Ligand Efficiency Differentiation

With 6 hydrogen bond acceptors (HBA) and only 3 hydrogen bond donors (HBD), the compound exhibits a balanced HBA/HBD ratio favorable for oral bioavailability [1]. Compared to carboxamide analogs such as N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, which typically contain additional H-bond donors, this compound has a lower HBD count, which may reduce desolvation penalty and improve passive permeability. The compound also complies with the Rule of Three (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 6), making it a suitable fragment-like or lead-like starting point.

hydrogen bond acceptors ligand efficiency Rule of Three

Recommended Application Scenarios for 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile


Chemical Probe Development for Non-GPR35 Targets

The confirmed inactivity against GPR35 [1] supports the use of this compound as a negative control or selectivity marker in GPCR screening panels where GPR35 counter-screening is required. Researchers can employ it to establish assay windows and confirm that observed activities in phenotypic screens are not mediated by GPR35.

Fragment-Based Lead Discovery with Favorable Physicochemical Properties

Compliance with the Rule of Three (MW 294.31, clogP 0.94, HBD 3, HBA 6) [1] makes this compound a suitable fragment-like starting point for medicinal chemistry optimization. Its balanced polarity and low molecular weight facilitate efficient structure-based design and fragment growing strategies.

Peripheral vs. CNS Target Triage Based on TPSA

With a TPSA of 88.32 Ų [1], the compound sits near the threshold for passive blood-brain barrier penetration. This property allows medicinal chemists to use it as a comparator to assess whether structural modifications push analogs into or out of CNS drug-like space, aiding in peripheral vs. CNS target program decisions.

Quote Request

Request a Quote for 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.